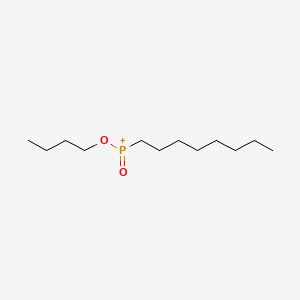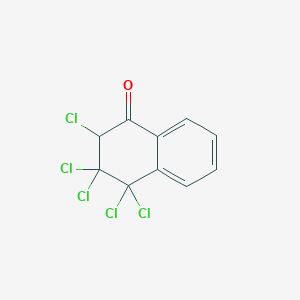
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is a chlorinated organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of five chlorine atoms and a dihydronaphthalene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of naphthalenone derivatives. One common method is the chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce partially dechlorinated naphthalenones. Substitution reactions result in the formation of various substituted naphthalenones.
Aplicaciones Científicas De Investigación
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,4,4-Pentachloro-1,2-dihydronaphthalene: Similar structure but lacks the carbonyl group.
2,3,3,4,4-Pentachloronaphthalene: Fully chlorinated naphthalene without the dihydro and carbonyl features.
2,3,3,4,4-Pentachloro-3,4-dihydro-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a dihydronaphthalene ring, multiple chlorine atoms, and a carbonyl group
Propiedades
Número CAS |
64981-72-2 |
|---|---|
Fórmula molecular |
C10H5Cl5O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,3,3,4,4-pentachloro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H5Cl5O/c11-8-7(16)5-3-1-2-4-6(5)9(12,13)10(8,14)15/h1-4,8H |
Clave InChI |
ZJWCSLMEJCBRQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


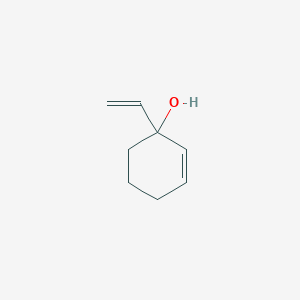
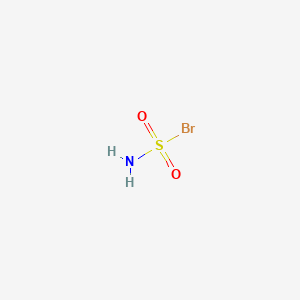
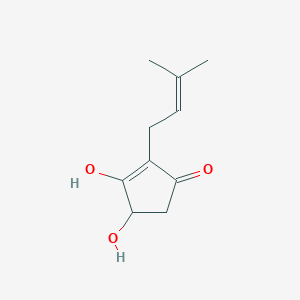
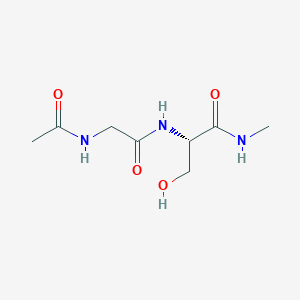
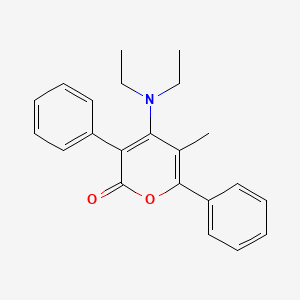
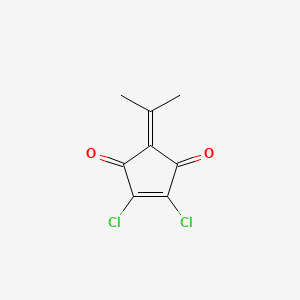
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
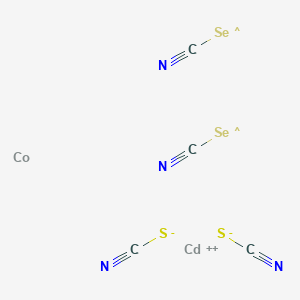
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
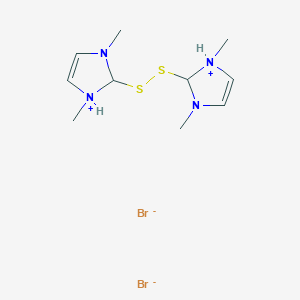

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
